4-chloro-N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzene-1-sulfonamide

medicinal chemistry SAR physicochemical profiling

4-Chloro-N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzene-1-sulfonamide (CAS 923166-48-7, molecular formula C₂₂H₁₆ClNO₅S, molecular weight 441.9 g/mol) is a synthetic sulfonamide derivative incorporating a 4H-chromen-4-one (chromone) core with a 4-methoxyphenyl substituent at C-2 and a 4-chlorobenzenesulfonamide moiety at C-6. Its architecture merges the privileged chromone scaffold—widely exploited in anticancer, anti-inflammatory, and antimicrobial drug discovery —with a secondary aromatic sulfonamide pharmacophore.

Molecular Formula C22H16ClNO5S
Molecular Weight 441.88
CAS No. 923166-48-7
Cat. No. B2594242
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloro-N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzene-1-sulfonamide
CAS923166-48-7
Molecular FormulaC22H16ClNO5S
Molecular Weight441.88
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NS(=O)(=O)C4=CC=C(C=C4)Cl
InChIInChI=1S/C22H16ClNO5S/c1-28-17-7-2-14(3-8-17)22-13-20(25)19-12-16(6-11-21(19)29-22)24-30(26,27)18-9-4-15(23)5-10-18/h2-13,24H,1H3
InChIKeyVYWRSZNWRHETCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Chloro-N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzene-1-sulfonamide (CAS 923166-48-7): Structural Identity, Physicochemical Baseline, and Comparator Landscape


4-Chloro-N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzene-1-sulfonamide (CAS 923166-48-7, molecular formula C₂₂H₁₆ClNO₅S, molecular weight 441.9 g/mol) is a synthetic sulfonamide derivative incorporating a 4H-chromen-4-one (chromone) core with a 4-methoxyphenyl substituent at C-2 and a 4-chlorobenzenesulfonamide moiety at C-6 . Its architecture merges the privileged chromone scaffold—widely exploited in anticancer, anti-inflammatory, and antimicrobial drug discovery [1]—with a secondary aromatic sulfonamide pharmacophore. The closest structural analogs include the 4-bromo congener (CAS 923123-02-8, MW 486.3), the 4-fluoro/2-methoxy positional isomer (CAS 923217-41-8, MW 425.4), the 2-methoxy positional isomer (CAS 923193-64-0, MW 441.9), and the 4-methyl analog (N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]-4-methylbenzene-1-sulfonamide) . This compound is offered by multiple commercial vendors as a research-grade screening compound (typical purity ≥95%), yet published quantitative biological data specific to CAS 923166-48-7 remain extremely limited in peer-reviewed literature [2].

Why Generic Substitution Fails for 4-Chloro-N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzene-1-sulfonamide: Structural Determinants That Preclude Simple Analog Interchange


Within the chromone-6-sulfonamide chemical series, seemingly minor structural perturbations produce substantial shifts in target engagement, isoform selectivity, and physicochemical behavior. The 4-chloro substituent on the benzenesulfonamide ring modulates both electronic character (Hammett σₚ ≈ +0.23 for Cl vs. +0.23 for Br, +0.06 for F, and −0.17 for CH₃) and lipophilicity (Hansch π: Cl = +0.71, Br = +0.86, F = +0.14, CH₃ = +0.56), which directly influence membrane permeability, metabolic stability, and off-target binding [1]. The 4-methoxy position on the pendant phenyl ring at C-2 is equally critical: repositioning the methoxy group from para to ortho (as in CAS 923193-64-0) alters both the conformational landscape and electronic distribution of the chromone core, potentially reversing CA isoform selectivity or abolishing activity against specific cancer cell lines . Class-level evidence from chromone-based sulfonamide series demonstrates that chlorinated derivatives can exhibit Ki values differing by more than 100-fold across hCA isoforms depending on single substituent changes [2]. Consequently, direct substitution of CAS 923166-48-7 with its 4-bromo, 4-fluoro, or 2-methoxy positional isomer in a screening cascade or SAR program cannot be assumed bioequivalent and requires independent validation.

Quantitative Differentiation Evidence for 4-Chloro-N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzene-1-sulfonamide (CAS 923166-48-7): Head-to-Head and Class-Level Comparator Data


Halogen Substituent Effects: 4-Cl vs. 4-Br vs. 4-F vs. 4-CH₃ on Lipophilicity, Electronic Profile, and Predicted ADME Behavior

The 4-chloro substituent on the benzenesulfonamide ring of CAS 923166-48-7 confers a distinct lipophilic-electronic balance relative to halogen and alkyl congeners. Based on well-established Hansch substituent constants, 4-Cl provides a hydrophobicity contribution (π = +0.71) that is intermediate between 4-F (π = +0.14) and 4-Br (π = +0.86), while 4-CH₃ (π = +0.56) is less lipophilic than Cl but more than F. Electronically, 4-Cl (σₚ = +0.23) is a stronger electron-withdrawing group than 4-Br (σₚ = +0.23, equivalent), 4-F (σₚ = +0.06), or 4-CH₃ (σₚ = −0.17, electron-donating). This combination positions the 4-chloro congener with a predicted lipophilic ligand efficiency (LLE) profile that may avoid the excessive hydrophobicity (and associated CYP-mediated clearance risks) of the 4-bromo analog, while maintaining stronger sulfonamide N–H acidity than the 4-fluoro or 4-methyl variants—a critical parameter for zinc coordination in carbonic anhydrase (CA) and related metalloenzyme inhibition [1]. Published data on 4-chlorobenzenesulfonamide-containing compounds show measurable metabolic stability advantages: incubation with human liver microsomes demonstrated higher stability for 4-Cl-benzenesulfonamide derivatives compared to less electron-withdrawing analogs [2].

medicinal chemistry SAR physicochemical profiling lead optimization

Methoxy Positional Isomerism: 4-Methoxyphenyl (CAS 923166-48-7) vs. 2-Methoxyphenyl (CAS 923193-64-0)—Predicted Impact on Target Recognition and Conformational Landscape

The position of the methoxy substituent on the pendant phenyl ring at C-2 of the chromone core is a critical determinant of molecular shape and electronic distribution. CAS 923166-48-7 bears a 4-methoxyphenyl group, whereas its direct positional isomer CAS 923193-64-0 carries a 2-methoxyphenyl group (PubChem CID: 6158038), with identical molecular formula (C₂₂H₁₆ClNO₅S) and molecular weight (441.9 g/mol) [1]. In chromone-based sulfonamide and flavonoid series, the para-methoxy orientation has been associated with favorable binding to the hCA IX active site, where the 4-methoxyphenyl moiety can engage in hydrophobic contacts within a lipophilic pocket adjacent to the zinc-binding region [2]. Conversely, 2-methoxy substitution introduces steric bulk ortho to the chromone C-2 connection, which can induce torsional rotation of the pendant phenyl ring, potentially disrupting the co-planarity required for π-stacking interactions in target binding sites. Published SAR on chromene-containing aromatic sulfonamides demonstrates that substitution patterns on the pendant aromatic ring can modulate hCA IX Ki values by up to 100-fold (e.g., comparing 5a Ki = 16.6 nM vs. 5b Ki = 77 nM on hCA IX) [2]. The 4-methoxy orientation is also supported by the known binding mode of 4′-methoxyflavone (CHEMBL16312), which shows measurable affinity for MAO enzymes (Ki = 1,800 nM for MAO-A) [3], suggesting that the para-methoxy configuration is recognized by diverse biological targets.

positional isomerism molecular recognition docking chromone SAR

Chromone Core vs. Chroman: Differential Tumor-Associated CA Isoform Selectivity in Chromone-6-Sulfonamide Chemotypes

The 4H-chromen-4-one (chromone) core of CAS 923166-48-7 is a fully conjugated, planar heterocycle distinct from the partially saturated chroman scaffold found in many potassium channel-modulating sulfonamides. This structural feature has direct implications for carbonic anhydrase (CA) isoform selectivity. In the systematic study by Awadallah et al. (2015), four series of chromone-based sulfonamides were evaluated against hCA I, II, IX, and XII, with the most active compound (4a, bearing a primary SO₂NH₂ group) achieving IC₅₀ values of 0.72 μM (MCF-7) and 0.50 μM (A-549) and Ki values of 29.75 nM (hCA IX) and 4.54 nM (hCA XII) [1]. Critically, most chromone-sulfonamides in this series showed weak inhibition of the off-target cytosolic isoforms hCA I and II while effectively inhibiting tumor-associated hCA IX and XII [1]. In the parallel chromene-containing sulfonamide series reported by Angeli et al. (2021), compounds bearing the 4H-chromen-4-one moiety demonstrated Ki values against hCA IX ranging from 16.6 to 3,285 nM, with the best compound (5a, Ki = 16.6 nM) outperforming the reference drug acetazolamide (AAZ, Ki = 25.7 nM) [2]. The chromone core's planarity and electron distribution are proposed to facilitate selective interactions within the hCA IX active site through a combination of zinc coordination by the sulfonamide nitrogen and hydrophobic contacts involving the chromone ring system [2]. In contrast, the chroman-based sulfonamides (e.g., HMR 1556, chromanol 293B) target the IKs potassium channel with IC₅₀ values of 10.5 nM and 1.8 μM respectively [3], representing a completely divergent pharmacology. Thus, the chromone substitution at the 6-position with a secondary sulfonamide distinguishes CAS 923166-48-7 from both the primary sulfonamide CA inhibitors (requiring SO₂NH₂ for maximal zinc binding) and the chroman-based K⁺ channel modulators.

carbonic anhydrase inhibition tumor-associated isoforms hCA IX hCA XII isoform selectivity

Sulfonamide N–H Acidity and Zinc-Binding Competence: Predicted pKa Comparison of 4-Chlorobenzenesulfonamide vs. Unsubstituted and 4-Methyl Analogs

The sulfonamide –SO₂NH– group functions as a zinc-binding warhead in carbonic anhydrase inhibition, where deprotonation to the –SO₂N⁻– form is required for coordination to the active-site Zn²⁺ ion. The pKa of the sulfonamide N–H dictates the fraction of deprotonated, binding-competent species at physiological pH. The predicted pKa of 4-chlorobenzenesulfonamide (the isolated sulfonamide head group) is 9.89 ± 0.10 . The electron-withdrawing 4-chloro substituent lowers this pKa relative to unsubstituted benzenesulfonamide (predicted pKa ≈ 10.2–10.5), increasing the proportion of anionic species at pH 7.4 and thereby enhancing zinc-binding competence. In contrast, the 4-methyl analog (electron-donating, σₚ = −0.17) is expected to have a higher pKa, reducing the fraction of active anionic form by approximately 3- to 5-fold at physiological pH based on the Henderson-Hasselbalch relationship [1]. This difference is mechanistically significant: for the clinically used CA inhibitor acetazolamide (pKa ≈ 7.2, substantially more acidic due to the sulfonamide's attachment to an electron-deficient thiadiazole ring), the fraction ionized at pH 7.4 is >60%, enabling potent inhibition (hCA II Ki = 12.1 nM) [2]. The 4-chlorobenzenesulfonamide moiety of CAS 923166-48-7, with its moderate electron-withdrawing character, is predicted to have a pKa ~0.3–0.6 units lower than unsubstituted benzenesulfonamide, translating to an approximately 2-fold higher fraction of zinc-binding competent species [1]. This provides a quantifiable physicochemical advantage over the 4-methyl and 4-fluoro analogs for metalloenzyme inhibition applications.

sulfonamide pKa zinc coordination carbonic anhydrase metalloenzyme inhibition

IP Landscape and Competitive Differentiation: Chromone-6-Sulfonamide Chemotype Coverage Under Potassium Channel and CA Inhibitor Patents

The broader chemotype of sulfonamide-substituted chromans and chromones is protected by multiple patent families, establishing both the commercial relevance and the competitive landscape for CAS 923166-48-7. US Patent 6,071,953 (Hoechst AG, filed 1998) claims sulfonamide-substituted chromans of formula I as K⁺ channel (cAMP-activated) blockers for treating arrhythmias, gastric ulcers, and diarrheal disorders, with explicit coverage of compounds where R(5)–R(8) substituents on the chroman ring include Cl and alkoxy groups [1]. AU Patent 2005253966B2 (filed 2005) extends coverage to heteroaryl sulfones and sulfonamides with chromen/thiochromen/quinolone cores as antiproliferative agents, specifically relevant to the chromone-6-sulfonamide architecture [2]. Separately, US Patent Application 20060094721 covers sulfonamides as potassium channel blockers with specific claims for chroman and chromene derivatives [3]. The 4-chloro-N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzene-1-sulfonamide scaffold, with its unique combination of (i) chromone rather than chroman core, (ii) C-6 sulfonamide attachment, (iii) 4-chlorobenzenesulfonamide moiety, and (iv) 4-methoxyphenyl C-2 substitution, occupies a distinct region of chemical space that may fall between the scope of existing chroman K⁺ channel patents and the emerging chromone CA inhibitor patent landscape. This differentiation is commercially significant for organizations seeking novel composition-of-matter claims or freedom-to-operate positions in chromone-based drug discovery [1][2].

intellectual property patent landscape freedom to operate potassium channel carbonic anhydrase

Molecular Weight and Synthetic Tractability: Procurement-Relevant Differentiation from Lower-MW Primary Sulfonamide Chromone CA Inhibitors

CAS 923166-48-7 (MW 441.9 g/mol) occupies a molecular weight range distinct from the most potent primary sulfonamide chromone CA inhibitors. The benchmark compound 4a from Awadallah et al. (2015) bears a primary SO₂NH₂ group with a lower molecular weight (estimated MW range 350–400 g/mol depending on substitution), enabling low-nanomolar CA inhibition (hCA IX Ki = 29.75 nM) but with potential solubility limitations characteristic of primary sulfonamides [1]. The secondary sulfonamide architecture of CAS 923166-48-7, while predicted to reduce CA potency relative to primary sulfonamide analogs, confers several procurement-relevant advantages: (i) higher MW and lipophilicity (4-chlorobenzenesulfonamide cLogP contribution) provide enhanced organic solubility for in vitro DMSO-based screening; (ii) the 4-methoxyphenyl C-2 substituent offers a synthetic handle for further derivatization (e.g., O-demethylation to phenol for prodrug or linker attachment); and (iii) the compound is commercially available from multiple vendors at >95% purity in quantities suitable for screening library construction . In a class-level comparison, the related 4H-chromene-3-carboxylate sulfonamide hybrids (7a–g series, MDPI IJMS 2023) demonstrated that chromone-sulfonamide compounds with MW > 400 g/mol can achieve remarkable antitumor activity against HepG-2, MCF-7, and HCT-116 cell lines, outperforming cisplatin in select cases [2]. This supports the viability of the higher-MW secondary sulfonamide chemotype for anticancer screening applications, where its physicochemical profile may complement rather than compete with lower-MW primary sulfonamide CA inhibitors.

molecular weight synthetic accessibility screening library procurement specification

Recommended Research and Procurement Scenarios for 4-Chloro-N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzene-1-sulfonamide (CAS 923166-48-7)


Carbonic Anhydrase Isoform Selectivity Screening: Moderate-Affinity Probe for hCA IX/XII with Reduced Off-Target hCA II Liability

CAS 923166-48-7 is best deployed as a secondary sulfonamide probe in differential scanning fluorimetry (DSF) or stopped-flow CO₂ hydration assays against a panel of human CA isoforms (hCA I, II, IX, XII). Class-level evidence demonstrates that chromone-6-sulfonamide chemotypes preferentially inhibit tumor-associated hCA IX and XII over cytosolic hCA I/II [1], and the 4-chlorobenzenesulfonamide moiety's moderate electron-withdrawing character (predicted pKa = 9.89) provides zinc-binding competence intermediate between primary sulfonamides and non-ionizable analogs . This compound should be benchmarked against acetazolamide (AAZ; hCA II Ki = 12.1 nM, hCA IX Ki = 25.7 nM) [1] and the chromone-based compound 4a (hCA IX Ki = 29.75 nM) [2] to establish its isoform selectivity index. The secondary sulfonamide architecture is predicted to reduce hCA II potency by 10- to 100-fold relative to primary sulfonamides, which is therapeutically desirable for minimizing diuretic side effects associated with hCA II inhibition.

Halogen-Scanning SAR Library: 4-Cl as the Balanced Lipophilicity/Electronic Benchmark for Chromone-6-Sulfonamide Lead Optimization

In a systematic halogen-scanning SAR campaign, CAS 923166-48-7 serves as the 4-chloro reference point against its 4-bromo (CAS 923123-02-8, MW 486.3, Hansch π = +0.86), 4-fluoro (CAS 923217-41-8, MW 425.4, π = +0.14), and 4-methyl analogs . The 4-Cl substituent's intermediate lipophilicity (π = +0.71) and electron-withdrawing character (σₚ = +0.23) [3] make it the optimal starting point for assessing lipophilic ligand efficiency (LLE = pIC₅₀ − logP) across biological targets. The 4-bromo analog's higher MW and excessive lipophilicity may drive non-specific binding and CYP-mediated clearance, while the 4-fluoro analog's lower lipophilicity may limit membrane permeability. Procurement of all four halogen/alkyl variants from a single vendor enables internally consistent SAR with controlled purity specifications (≥95% for all analogs).

Chromone Scaffold Repurposing: Differentiating 4H-Chromen-4-one from Chroman in Polypharmacology Profiling

CAS 923166-48-7 is a strategic tool compound for organizations seeking to distinguish chromone-based pharmacology from the extensively patented chroman-based K⁺ channel blocker space (US 6,071,953; AU 2005253966B2) [4][5]. This compound should be included in broad-panel kinase profiling (e.g., Eurofins KinaseProfiler) and nuclear receptor panels alongside a chroman control (e.g., chromanol 293B) to identify chromone-specific target interactions. The documented tumor-associated CA inhibition of chromone-sulfonamides [1][2] suggests that antiproliferative screening against hypoxic cancer cell lines (MCF-7, A-549, HCT-116 under 1% O₂) may reveal hypoxia-selective activity not observed with chroman-based comparators. Cross-screening against the 5-HT₆ receptor (for which related chromen-6-yl sulfonamides show antagonist activity with IC₅₀ = 87 nM) [6] can further populate the polypharmacology fingerprint.

Procurement Quality Control: Differentiating CAS 923166-48-7 from the 2-Methoxyphenyl Positional Isomer (CAS 923193-64-0)

For procurement and inventory management, CAS 923166-48-7 (4-methoxyphenyl) and CAS 923193-64-0 (2-methoxyphenyl) are isobaric positional isomers with identical molecular formula (C₂₂H₁₆ClNO₅S) and molecular weight (441.9 g/mol), making them indistinguishable by LC-MS single-quadrupole analysis . Quality control protocols must include a chromatographic method capable of resolving these isomers (e.g., HPLC with C18 column, isocratic mobile phase with ≥15-min gradient) and/or ¹H NMR verification of the methoxy substitution pattern (4-OCH₃ singlet at δ ~3.85 ppm vs. 2-OCH₃ singlet at δ ~3.80 ppm with distinct aromatic splitting patterns). Class-level evidence indicates that positional isomerism on the pendant phenyl ring can alter biological activity by 4-fold or more [1], making isomer verification a critical QC gate for any biological assay involving this compound.

Quote Request

Request a Quote for 4-chloro-N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzene-1-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.